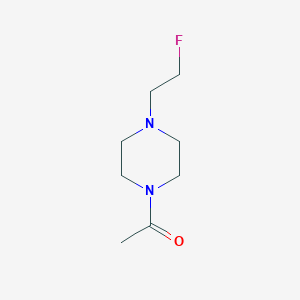

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, also known as FPE, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for a variety of applications. In

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized using various chemical approaches, such as the click chemistry approach, and characterized using IR, NMR, MS studies, and X-ray diffraction. For instance, Govindhan et al. (2017) synthesized a related compound and characterized it using these techniques, including thermal stability analysis and Hirshfeld surface analysis (Govindhan et al., 2017).

Biological and Pharmacological Applications

- Piperazine derivatives, including those structurally similar to 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, have shown promise in various biological and pharmacological applications:

- Cytotoxicity evaluation and potential for use in cancer treatment, as illustrated by studies on analogous compounds, where their interaction with human serum albumin was also explored for insights into pharmacokinetics (Govindhan et al., 2017).

- Antipsychotic activity, as demonstrated by Bhosale et al. (2014), who evaluated the anti-dopaminergic and anti-serotonergic activity of similar compounds in behavioral models (Bhosale et al., 2014).

- Antimicrobial and antifungal activities, as shown by Gan et al. (2010), who designed azole-containing piperazine derivatives and investigated their effectiveness against various strains (Gan et al., 2010).

- Anti-HIV activity, as in the study by Al-Masoudi et al. (2007), where they synthesized piperazinyl-nitroimidazole derivatives to develop new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Chemical Properties and Structural Analysis

- Various studies have focused on the structural properties and chemical behaviors of similar compounds:

- Analysis of crystal structures and conformational studies, as performed by Zhang et al. (2011) for a structurally related compound, to understand its molecular geometry and stability (Zhang et al., 2011).

- Electrochemical synthesis and characterization, exploring new synthetic routes and chemical reactivity, as demonstrated by Amani and Nematollahi (2012) in their study on the electrochemical oxidation of a related compound (Amani & Nematollahi, 2012).

Mécanisme D'action

Target of Action

The primary target of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

This compound interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction enhances the cleavage of PARP1 and increases the phosphorylation of H2AX .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway. The enhanced cleavage of PARP1 and increased phosphorylation of H2AX indicate DNA damage . This leads to the activation of downstream effects such as the increase in CASPASE 3/7 activity, which is associated with apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the loss of cell viability in human estrogen-receptor-positive breast cancer cells . Specifically, the compound exhibited moderate to significant efficacy against these cells .

Propriétés

IUPAC Name |

1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUFGFCTLJVPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![Ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)